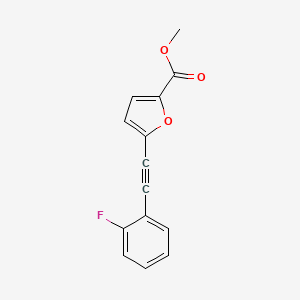

![molecular formula C10H14FNO B1322990 [3-(4-Fluorophenoxy)propyl]methylamine CAS No. 883542-69-6](/img/structure/B1322990.png)

[3-(4-Fluorophenoxy)propyl]methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

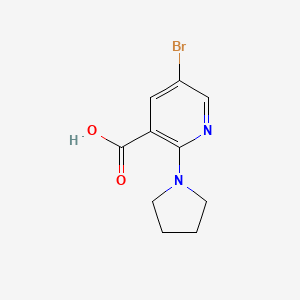

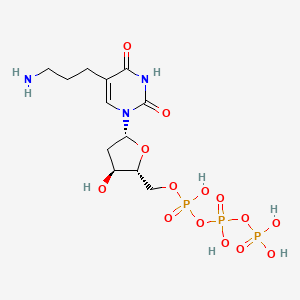

“[3-(4-Fluorophenoxy)propyl]methylamine” is a chemical compound with the CAS Number: 883542-69-6 . It has a molecular weight of 183.23 and its IUPAC name is 3-(4-fluorophenoxy)-N-methyl-1-propanamine . It is a liquid at room temperature .

Synthesis Analysis

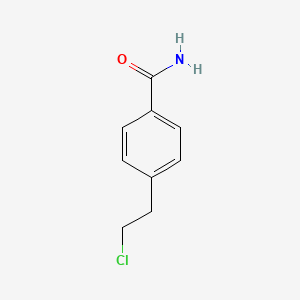

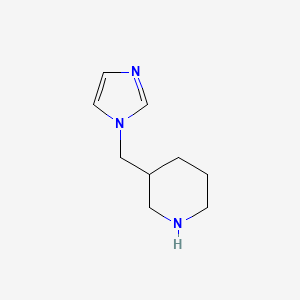

The synthesis of “[3-(4-Fluorophenoxy)propyl]methylamine” can be achieved from 1-(3-Bromopropoxy)-4-fluorobenzene and Methylamine .Molecular Structure Analysis

The InChI code for “[3-(4-Fluorophenoxy)propyl]methylamine” is 1S/C10H14FNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 . The InChI key is MQKGIPJSYFXVES-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“[3-(4-Fluorophenoxy)propyl]methylamine” is a liquid at room temperature . It has a molecular weight of 183.23 .Scientific Research Applications

1. Radiofluorinated and Radioiodinated Ligands for Brain Studies

A study focused on synthesizing fluorine and iodine analogues of clorgyline, a monoamine oxidase A (MAO-A) inhibitor. Among the synthesized compounds, certain analogues, including those with a [3-(4-fluorophenoxy)propyl]methylamine structure, demonstrated high inhibitory potency and selectivity toward MAO-A. These compounds were considered for development as radiofluorinated and radioiodinated ligands useful for functional MAO-A studies in the brain using imaging techniques like positron emission tomography (PET) and single-photon emission computer tomography (SPECT) (Ohmomo et al., 1991).

2. Enhancing Retention for Passive Avoidance Learning

Another study found that a series of 3-(aryloxy)pyridines, including 3-(4-fluorophenoxy)pyridine, showed activity in enhancing retention for passive avoidance learning in mice. This test was used to select compounds with potential therapeutic properties for treating cognitive disorders. The study indicates the potential application of [3-(4-fluorophenoxy)propyl]methylamine derivatives in cognitive enhancement and therapy (Butler, Poschel, & Marriott, 1981).

3. Radiosynthesis of Ligands for Serotonin Receptors

A study involving the radiosynthesis of a compound with high affinity for serotonin-5HT2 receptors included a derivative of [3-(4-fluorophenoxy)propyl]methylamine. This compound, radioiodinated on specific positions, showed high affinity and selectivity for 5HT2-receptors in vitro. The study emphasizes the application of such compounds in imaging serotonin receptors, potentially aiding in the diagnosis and study of psychiatric disorders (Mertens et al., 1994).

4. Selective Noradrenaline Reuptake Inhibitors

Research disclosed [4-(phenoxy)pyridine-3-yl]methylamines as a new series of selective noradrenaline reuptake inhibitors (NRI). Through structure-activity relationships, it was established that potent NRI activity can be achieved by appropriate substitution at the 2-position of the phenoxy ring, a structural feature present in [3-(4-fluorophenoxy)propyl]methylamine derivatives. These compounds demonstrated significant potential in treating conditions associated with noradrenaline imbalance (Fish, Ryckmans, Stobie, & Wakenhut, 2008).

5. Synthesis of Rigid SSRIs Analogues

Research also involved the synthesis of rigid analogues of selective serotonin reuptake inhibitors (SSRIs) starting from methylamine and ethyl acrylate. These compounds, characterized by spectral and elemental analyses, demonstrated antidepressant activity. This highlights the relevance of [3-(4-fluorophenoxy)propyl]methylamine in the development of novel antidepressants (Kumar et al., 2004).

Safety And Hazards

“[3-(4-Fluorophenoxy)propyl]methylamine” is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

3-(4-fluorophenoxy)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKGIPJSYFXVES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629572 |

Source

|

| Record name | 3-(4-Fluorophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-Fluorophenoxy)propyl]methylamine | |

CAS RN |

883542-69-6 |

Source

|

| Record name | 3-(4-Fluorophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)